molecular formula C12H18Cl4O7 B1239530 4,4',6,6'-Tctd-galacto-trehalose CAS No. 53684-69-8

4,4',6,6'-Tctd-galacto-trehalose

Cat. No.: B1239530
CAS No.: 53684-69-8
M. Wt: 416.1 g/mol
InChI Key: ABZXKGCGCZXMCS-WSWWMNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is a synthetic derivative of trehalose, a disaccharide composed of two glucose molecules. This compound is characterized by the substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions on both glucose units. The molecular formula of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is C12H18Cl4O7, and it has a molecular weight of 416.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose typically involves the chlorination of trehalose. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The process involves:

    Starting Material: Trehalose

    Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)

    Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-chlorination and degradation of the sugar molecule.

Industrial Production Methods

Industrial production of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms and restore hydroxyl groups.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (50-80°C).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., tetrahydrofuran, THF) at room temperature.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Reduction Reactions: Formation of dechlorinated trehalose derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study the effects of chlorination on sugar molecules.

    Biology: Investigated for its potential as a cryoprotectant and stabilizer of biological molecules.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its structural similarity to trehalose, which has known neuroprotective properties.

    Industry: Utilized in the development of novel materials and coatings with enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is not fully understood, but it is believed to involve:

    Molecular Targets: Similar to trehalose, it may interact with proteins and cellular structures to prevent aggregation and stabilize their native conformations.

    Pathways Involved: Potential induction of autophagy through activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.

Comparison with Similar Compounds

Similar Compounds

    Trehalose: A disaccharide composed of two glucose molecules with hydroxyl groups at the 4 and 6 positions.

    4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxyglucotrehalose: A similar compound with chlorination at different positions.

    4,4’,6,6’-Tetrabromo-4,4’,6,6’-tetradeoxygalactotrehalose: A brominated analog of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose.

Uniqueness

4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties

Properties

CAS No.

53684-69-8

Molecular Formula

C12H18Cl4O7

Molecular Weight

416.1 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-3,4-dihydroxyoxan-2-yl]oxy-6-(chloromethyl)oxane-3,4-diol

InChI

InChI=1S/C12H18Cl4O7/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-12,17-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

ABZXKGCGCZXMCS-WSWWMNSNSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CCl)Cl)O)O)O)O)Cl)Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl

Key on ui other cas no.

53684-69-8

Synonyms

4,4',6,6'-TCTD-galacto-trehalose
4,4',6,6'-tetrachloro-4,4',6,6'-tetradeoxygalactotrehalose

Origin of Product

United States

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